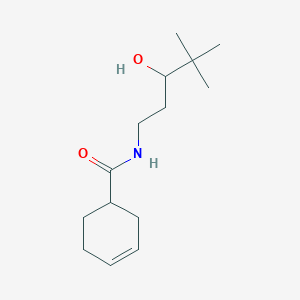

N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO2/c1-14(2,3)12(16)9-10-15-13(17)11-7-5-4-6-8-11/h4-5,11-12,16H,6-10H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCJMTMBEOKBKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)C1CCC=CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-(3-hydroxy-4,4-dim

Biological Activity

N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies. The compound's structure suggests it may interact with various biological targets, leading to a range of pharmacological effects.

Chemical Structure and Properties

The compound features a cyclohexene ring and a carboxamide functional group, which are critical for its biological activity. The presence of the hydroxy group enhances the compound's solubility and potential interactions with biological macromolecules.

Structural Formula

Antitumor Activity

Recent studies have indicated that compounds similar in structure to N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide exhibit significant antitumor properties. For instance, a related compound, IMB-1406, demonstrated potent inhibition against various cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |

|---|---|---|---|

| IMB-1406 | HepG2 | 6.92 | 99.98 |

| A549 | 8.99 | 100.07 | |

| DU145 | 7.89 | 99.93 | |

| MCF7 | 8.26 | 100.39 |

The results indicate that these compounds can induce apoptosis in cancer cells by altering the expression of pro-apoptotic and anti-apoptotic proteins, leading to mitochondrial dysfunction and activation of caspases .

The mechanism through which N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide exerts its biological effects may involve:

- Interaction with Enzymes : The carboxamide group can enhance binding affinities to specific enzymes or receptors.

- Cell Cycle Arrest : Similar compounds have been shown to arrest the cell cycle in the S phase, preventing cancer cell proliferation.

- Mitochondrial Pathways : Induction of apoptosis via mitochondrial pathways has been observed in related studies .

Anti-inflammatory Effects

In addition to its antitumor activity, preliminary research suggests that this compound may exhibit anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or chronic inflammation.

Study on Anticancer Activity

A study conducted on a derivative of N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide showed promising results in inhibiting tumor growth in vivo. The study utilized xenograft models where the compound was administered at varying doses.

Results Summary

- Tumor Volume Reduction : Significant reduction in tumor volume was observed compared to control groups.

- Survival Rates : Increased survival rates were noted among treated subjects.

Study on Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of compounds structurally related to N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide. The study assessed the inhibition of pro-inflammatory cytokines in vitro.

Key Findings

- Cytokine Inhibition : The compound effectively reduced levels of TNF-alpha and IL-6.

- Mechanistic Insights : The action was mediated through NF-kB pathway inhibition.

Comparison with Similar Compounds

Structural Features and Functional Groups

The compound’s key structural elements include:

- Carboxamide group : Enhances hydrogen-bonding capacity and stability.

- 3-Hydroxy-4,4-dimethylpentyl substituent : Provides steric bulk and lipophilicity, with the hydroxyl group enabling polar interactions.

Comparisons with analogs :

Patent Compound (EP 2 697 207 B1): Structure: N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide . Key Differences: The patent compound includes a trifluoromethylphenyl-oxazolidinone moiety, which likely enhances metabolic stability and target binding in pharmaceutical applications. In contrast, the target compound lacks this complex substituent but features a simpler hydroxy-dimethylpentyl group.

N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide () :

- Structure: Dichloro-hydroxyphenyl substituent on the carboxamide .

- Key Differences: The dichloro and aromatic hydroxyl groups may increase electrophilicity and reactivity compared to the aliphatic hydroxy-dimethylpentyl group in the target compound. This could influence toxicity profiles or receptor selectivity.

Dimethyl Cyclohexane-1,4-dicarboxylate (): Structure: Ester-functionalized cyclohexane .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Q & A

Q. What are the foundational steps for synthesizing N-(3-hydroxy-4,4-dimethylpentyl)cyclohex-3-ene-1-carboxamide?

- Methodological Answer : Begin with cyclohex-3-ene-1-carboxylic acid activation (e.g., via mixed anhydride or coupling reagents like HATU). Introduce the 3-hydroxy-4,4-dimethylpentyl amine moiety using amide bond formation under inert conditions. Protect the hydroxyl group during synthesis (e.g., with tert-butyldimethylsilyl ether) to prevent side reactions. Purify intermediates via column chromatography and validate using TLC/HPLC. Final deprotection (e.g., TBAF for silyl groups) yields the target compound. Solvent optimization (e.g., DMF or dichloromethane) enhances reaction efficiency, as noted in multi-step syntheses of analogous carboxamides .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the cyclohexene double bond (δ 5.5–6.0 ppm for 1H; δ 120–130 ppm for 13C) and amide protons (δ 6.5–8.0 ppm). The 3-hydroxy group may appear as a broad singlet (δ 1.5–2.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).

- HRMS : Verify molecular weight (calculated for C₁₅H₂₅NO₂: 263.1886 g/mol).

Q. How to perform initial biological activity screening for neuroactivity?

- Methodological Answer : Use in vitro models such as neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity and neuroprotective effects. Monitor biomarkers like β-amyloid aggregation (for Alzheimer’s relevance) or dopamine release. Compare with structurally similar compounds, such as benzodioxin-containing carboxamides, which show neurological activity in PubChem datasets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during amide coupling to minimize byproducts.

- Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)₂) improve cyclization efficiency, as seen in Heck reactions for cyclohexene derivatives .

- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate high-purity product. achieved 79% yield through optimized solvent evaporation and chromatographic steps .

Q. What strategies resolve contradictions in biological activity across assays?

- Methodological Answer :

- Standardize Assay Conditions : Control pH, temperature, and serum content (e.g., FBS percentage) to reduce variability.

- Metabolite Stability Testing : Use LC-MS to identify degradation products that may interfere with activity.

- Orthogonal Assays : Validate neuroactivity using electrophysiology (patch-clamp) alongside biochemical assays.

Q. How to establish structure-activity relationships (SAR) for derivatives?

- Methodological Answer :

- Synthetic Modifications : Vary substituents on the cyclohexene ring (e.g., methyl groups) and pentyl chain (e.g., hydroxyl position).

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding to neurological targets like acetylcholinesterase.

- Biological Profiling : Test derivatives in dose-response assays (IC₅₀/EC₅₀ determination) and correlate with structural features.

Data Analysis & Mechanistic Studies

Q. How to address discrepancies in NMR data interpretation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings.

- Variable Temperature NMR : Identify dynamic processes (e.g., ring flipping) that obscure peaks.

- Reference Compounds : Compare with spectra of simpler analogs (e.g., cyclohexene-carboxamides in PubChem) .

Q. What mechanistic insights can explain variable enzyme inhibition?

- Methodological Answer :

- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry.

- Mutagenesis : Modify target enzyme residues (e.g., acetylcholinesterase) to identify key interactions.

Tables for Key Data

Q. Table 1: Example Reaction Optimization (Based on )

| Step | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | DMF, 0°C, HATU | 75% | 95% |

| Cyclohexene Formation | Pd(OAc)₂, 80°C | 82% | 90% |

| Deprotection | TBAF, THF | 79% | 98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.